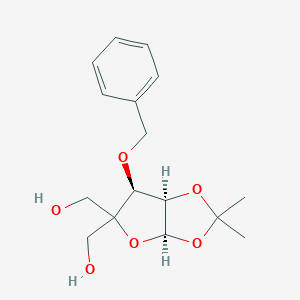

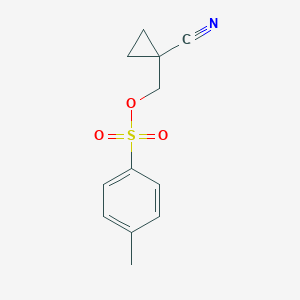

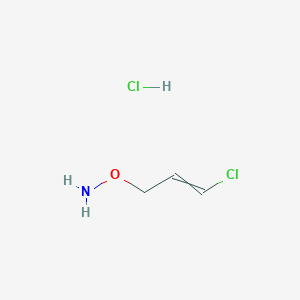

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonate compounds is described in the literature. For instance, a practical and scalable synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate is reported, which is an important intermediate for the synthesis of alkylidenecyclopropanes . This suggests that similar methods could potentially be adapted for the synthesis of “(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate” by modifying the vinyl group to a cyanocyclopropyl moiety.

Molecular Structure Analysis

While the molecular structure of “(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate” is not analyzed in the provided papers, the structure of related compounds, such as 4-cyanobenzenesulfonamides, is discussed. These compounds can be further elaborated by alkylation and arylation, indicating that the cyanobenzenesulfonamide group can be a versatile handle for chemical modifications .

Chemical Reactions Analysis

The chemical reactivity of similar sulfonate compounds is explored in the literature. For example, 4-cyanobenzenesulfonamides can cleave to the parent amine under the action of thiol and base, which could be a useful reaction in the context of amine synthesis and protection strategies . Additionally, the photochemical reaction between 1,4-dicyanonaphthalene and methylbenzenes leads to the formation of benzylic radicals, which could be relevant when considering the reactivity of the benzylic position in “(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate” .

Physical and Chemical Properties Analysis

The physical and chemical properties of “(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate” are not directly reported in the provided papers. However, the selective S-methylation of sulfhydryl groups in proteins with methyl-p-nitrobenzenesulfonate is described, which highlights the reactivity of sulfonate esters with thiols, a property that could be shared by the compound .

Applications De Recherche Scientifique

Synthesis and Chemical Applications

- Synthesis of Alkylidenecyclopropanes : The synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate, a related compound, facilitates the rapid and economical production of alkylidenecyclopropanes. These are crucial for accessing a variety of alicyclic systems through metal-catalyzed carbocyclization and cycloisomerization reactions, indicating potential applications in developing complex molecular structures (Ojo et al., 2014).

Pharmaceutical Research

- Drug Synthesis : The synthesis and structural analysis of various pharmaceutical compounds, including a tetracyclic butyrophenone derivative, involve using related benzenesulfonate compounds. This suggests the potential use of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate in synthesizing multifunctional drugs for neuropsychiatric and neurological disorders (Li et al., 2014).

Material Science and Corrosion Studies

- Corrosion Inhibition : Research on the use of benzenesulfonate derivatives as anti-corrosives for aluminum in acidic mediums has been conducted. This highlights the potential application of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate in developing corrosion inhibitors (Nesane et al., 2020).

Catalysis and Chemical Transformations

- Catalysis in Organic Synthesis : The use of ionic liquids containing benzenesulfonate derivatives for catalyzing coupling reactions of aromatic alkynes with aldehydes, leading to the formation of enones, suggests potential catalytic applications for (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate in similar transformations (Xu et al., 2004).

Safety And Hazards

Propriétés

IUPAC Name |

(1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-10-2-4-11(5-3-10)17(14,15)16-9-12(8-13)6-7-12/h2-5H,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGSROJSFJRBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

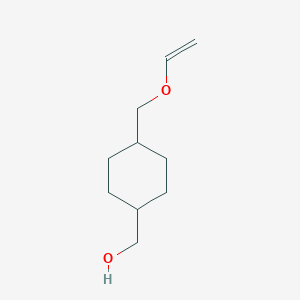

![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)